4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine
Description
Properties
CAS No. |
1344016-79-0 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN2O/c1-6-4-10(12)14-11(13-6)8-5-7-2-3-9(8)15-7/h4,7-9H,2-3,5H2,1H3 |
InChI Key |
XGLCZVZAOZQCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC3CCC2O3)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine typically involves the following steps:
Formation of the 7-oxabicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between furan and an appropriate dienophile, such as maleic anhydride, followed by hydrogenation and functional group modifications.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors like chloroacetaldehyde and guanidine.
Coupling of the pyrimidine ring with the 7-oxabicyclo[2.2.1]heptane moiety: This step involves the nucleophilic substitution reaction where the 2-position of the pyrimidine ring is functionalized to attach the 7-oxabicyclo[2.2.1]heptane moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the 7-oxabicyclo[2.2.1]heptane moiety.
Cycloaddition reactions: The bicyclic structure can engage in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can modify the bicyclic moiety.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, exhibit significant antiviral and antimicrobial properties. These compounds can inhibit viral replication and bacterial growth, making them potential candidates for developing new antiviral and antibiotic therapies.
Case Study: Antiviral Efficacy
A study conducted on pyrimidine derivatives highlighted the effectiveness of similar compounds against various viral strains, suggesting that 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine could be further explored for antiviral drug development .
Agricultural Applications
Pesticide Development
The compound's unique structure may provide opportunities for the synthesis of novel pesticides. Pyrimidine derivatives are known to exhibit herbicidal and insecticidal activities, which can be harnessed to create more effective agricultural chemicals.
Case Study: Herbicidal Activity
Research has demonstrated that certain pyrimidine-based compounds can selectively inhibit weed growth without harming crops, indicating a promising avenue for developing environmentally friendly herbicides .
Material Science Applications
Polymer Chemistry
4-Chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Case Study: Polymer Synthesis
Investigations into the use of pyrimidine derivatives in polymer chemistry have shown that they can improve the mechanical properties of polymers when incorporated into their structures .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral and antimicrobial agents | New therapies for resistant infections |
| Agricultural Science | Development of novel pesticides | Environmentally friendly herbicides |
| Material Science | Building blocks for functionalized polymers | Enhanced material properties |
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its pyrimidine core combined with the 7-oxabicyclo[2.2.1]heptane group. Below is a comparison with key analogues from recent studies:
Key Observations
Core Heterocycle Differences: Pyrimidine derivatives (e.g., Compound 42.56) exhibit distinct electronic properties compared to triazine analogs (e.g., Compound 100). The pyrimidinetrione scaffold in Compound 42.56 introduces three ketone groups, enhancing hydrogen-bonding capacity, which is absent in the target compound .
Substituent Effects :
- The 7-oxabicyclo[2.2.1]heptane group in the target compound may improve metabolic stability due to its rigid, lipophilic structure, similar to bicyclo[2.2.1]heptane-containing pyrimidinetriones (e.g., Compounds 49–52) .
- Chlorine substitution at position 4 (target compound) versus phenethyl groups in pyrimidinetriones (Compounds 49–52) significantly impacts steric bulk and polarity, influencing pharmacokinetic profiles .
Stereochemical Considerations :
- Chiral bicyclo[2.2.1]heptane derivatives (e.g., Compounds 49–52) exhibit enantiomer-specific activity, with ee >99% confirmed via chiral HPLC. The target compound’s stereochemical configuration (if present) remains uncharacterized in the available literature .
Physicochemical Properties
- Solubility: The 7-oxabicyclo[2.2.1]heptane moiety likely reduces aqueous solubility compared to non-bicyclic analogs, a trend observed in related compounds .
- Stability : Chlorine at position 4 may enhance hydrolytic stability relative to hydroxyl or amine substituents in other pyrimidine derivatives .
Biological Activity
4-Chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, with CAS Number 1344016-79-0, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.68 g/mol |
| LogP | 2.139 |
| TPSA | 35.01 Ų |
| pKa | 0.87 |
The compound features a pyrimidine ring substituted with a chloro and a bicyclic ether moiety, which may contribute to its biological properties.
Research indicates that compounds similar to 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The functionalized congener approach has been employed to design ligands that can modulate GPCR activity effectively .
Case Studies and Research Findings
- Anticancer Activity :
- Cellular Mechanisms :
- Pharmacological Investigations :
Comparative Biological Activity
The following table summarizes the biological activities reported for related compounds:
Q & A
Q. What are the common synthetic routes for 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions involving Diels-Alder cycloaddition of furan derivatives with dienophiles (e.g., acrolein) to form the 7-oxabicyclo[2.2.1]heptane core. Subsequent functionalization includes hydroboration, oxidation, and nucleophilic substitution to introduce the pyrimidine moiety. Optimization involves:
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to assign stereochemistry and confirm substituent positions (e.g., distinguishing axial vs. equatorial protons in the bicyclic system).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .
Q. How is the reactivity of the chlorine atom in the pyrimidine ring exploited for further derivatization?
The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Reaction optimization includes:
- Base selection : Strong bases (e.g., NaH) to deprotonate nucleophiles.
- Solvent effects : DMF or DMSO to stabilize transition states.
- Microwave-assisted synthesis : To accelerate reactions and improve yields .
Advanced Research Questions
Q. How does the 7-oxabicyclo[2.2.1]heptane moiety influence stereoelectronic properties and biological activity?
The bicyclic framework imposes steric constraints that:
- Limit conformational flexibility , favoring specific binding modes in enzyme pockets.
- Modulate electronic effects : The oxygen atom participates in hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or GPCRs). Computational studies (DFT) reveal charge distribution differences between substituted and unsubstituted derivatives .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?
Discrepancies arise from variations in:
- Catalyst purity : Trace metal contaminants can alter reaction pathways.
- Workup procedures : Incomplete purification (e.g., column chromatography vs. recrystallization) may leave impurities.
- Statistical analysis : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) to reproduce results .
Q. How can computational modeling predict the bioactivity of derivatives?
- Molecular docking : Screens derivatives against target proteins (e.g., calcium channels, as in ).
- MD simulations : Assess binding stability and conformational dynamics over time.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthesis .
Q. What role does stereochemistry play in biological activity, and how is enantiomeric purity ensured?
Enantiomers exhibit divergent activities due to chiral recognition in target binding. For example:
- (1R,2S,4S)-isomers show higher affinity for calcium channels than their enantiomers .
- Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for reproducible pharmacological studies .
Data Contradiction Analysis
Q. How to address conflicting data on the stability of intermediates during synthesis?
- Kinetic studies : Monitor intermediate degradation rates under varying conditions (pH, temperature).
- In-situ spectroscopy (FTIR, Raman) : Detect transient species and optimize quenching protocols.
- Cross-validation : Compare results across labs using standardized reagents and protocols .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis without compromising yield?
- Continuous flow reactors : Improve heat/mass transfer and reduce batch variability.
- Catalyst immobilization : Enhances recyclability and reduces metal leaching.
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline NMR) ensures consistency .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute the chlorine atom with fluorine or methyl groups to probe electronic effects.
- Ring variation : Replace the 7-oxabicycloheptane with other bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) to assess steric tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
